molecular formula C11H19F3N2O2 B6617028 tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate CAS No. 886766-22-9

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Cat. No.: B6617028
CAS No.: 886766-22-9
M. Wt: 268.28 g/mol
InChI Key: QDJQPSDQSUMFFG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoroethyl group attached to the piperazine ring, which is further substituted with a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as a pharmacological agent. The trifluoroethyl group is known to impart increased metabolic stability and lipophilicity to drug molecules, making them more effective in crossing biological membranes and reaching their targets .

Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer backbones can improve the thermal and chemical resistance of the resulting materials .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other piperazine derivatives. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and material science applications .

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJQPSDQSUMFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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